Levamlodipine hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Levamlodipine hydrobromide is a medication used to lower blood pressure and prevent chest pain.

科学研究应用

Pharmacological Mechanism

Levamlodipine acts by inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance. This mechanism effectively lowers blood pressure and improves blood flow to the heart, reducing the workload on the cardiovascular system. The drug is typically administered in doses ranging from 1.25 mg to 5 mg, depending on the patient's age and condition .

Treatment of Hypertension

Levamlodipine is primarily indicated for the management of hypertension in adults and children. It can be used alone or in combination with other antihypertensive agents. Studies have shown that it effectively lowers systolic and diastolic blood pressure, contributing to a decreased risk of cardiovascular events such as stroke and heart attack .

Angina Pectoris

In addition to hypertension, Levamlodipine has been explored for its effectiveness in treating angina pectoris. By improving coronary blood flow and reducing myocardial oxygen demand, it alleviates symptoms associated with this condition .

Combination Therapy

Recent research indicates that Levamlodipine may enhance the efficacy of other antihypertensive medications when used in combination therapy. A systematic review is currently evaluating its safety and effectiveness as part of combination treatments for essential hypertension .

Case Study 1: Efficacy in Hypertensive Patients

A randomized controlled trial assessed the efficacy of Levamlodipine compared to amlodipine in hypertensive patients. The study involved 48 subjects who received either 5 mg of Levamlodipine or 10 mg of amlodipine. Results indicated that both medications were bioequivalent; however, Levamlodipine demonstrated a more favorable side effect profile, with fewer reported adverse events .

Case Study 2: Impact on COVID-19 Patients with Hypertension

Another study explored the effects of calcium channel blockers, including Levamlodipine, on COVID-19 patients with pre-existing hypertension. The findings suggested that these medications were associated with a reduced case fatality rate among hypertensive patients infected with COVID-19, highlighting their potential role in managing comorbid conditions during viral infections .

Efficacy Data Table

| Study | Population | Dosage | Outcome | |

|---|---|---|---|---|

| Trial A | 48 hypertensive patients | Levamlodipine 5 mg vs Amlodipine 10 mg | Blood pressure reduction | Both drugs effective; Levamlodipine safer |

| Trial B | COVID-19 patients with hypertension | Various doses | Case fatality rate | Reduced mortality associated with calcium channel blockers |

常见问题

Basic Research Questions

Q. What experimental methods are recommended for characterizing the solid-state forms of levamlodipine hydrobromide?

- Methodological Answer : Use X-ray diffraction (XRD) to determine crystallinity, differential scanning calorimetry (DSC) for thermal stability analysis, and nuclear magnetic resonance (NMR) to confirm molecular structure. Pair these with dynamic vapor sorption (DVS) to assess hygroscopicity, as moisture sensitivity impacts pharmaceutical stability. For polymorphic identification, combine Raman spectroscopy with computational modeling (e.g., density functional theory) .

Q. How can researchers design a reproducible synthesis protocol for this compound?

- Methodological Answer : Follow a stepwise approach: (i) Optimize reaction conditions (solvent, temperature, stoichiometry) using design-of-experiments (DoE) frameworks to minimize impurities. (ii) Validate purity via high-performance liquid chromatography (HPLC) with a photodiode array detector. (iii) Document batch-to-batch variability by analyzing salt content and solubility using gravimetric and spectroscopic methods, as outlined in peptide synthesis quality control protocols .

Advanced Research Questions

Q. How can tumor heterogeneity models be integrated into preclinical studies of this compound’s antitumor efficacy?

- Methodological Answer :

- Employ single-cell or multiregional sequencing to map intratumoral heterogeneity (ITH) in xenograft models.

- Use spatial transcriptomics to correlate drug distribution (via mass spectrometry imaging) with genomic subclones.

- Design dose-response experiments with adaptive sampling to account for clonal evolution, referencing tumor growth frameworks in .

Q. What statistical approaches resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer :

- Apply meta-analysis to harmonize datasets, adjusting for covariates like protein binding or metabolic clearance.

- Use mechanistic pharmacokinetic-pharmacodynamic (PK/PD) modeling to reconcile disparities, incorporating in vitro permeability (e.g., Caco-2 assays) and in vivo bioavailability parameters.

- Validate hypotheses using Bayesian hierarchical models to quantify uncertainty across study designs .

Q. How can researchers ensure ethical rigor when designing clinical trials involving this compound?

- Methodological Answer :

- Align participant selection with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant).

- Implement stratified randomization to address demographic biases and ensure informed consent protocols explicitly detail risks of hydrobromide salt formulations.

- Reference institutional review board (IRB) guidelines for biomarker-driven trials, as emphasized in .

Q. Research Design & Data Analysis

Q. What strategies mitigate batch variability in this compound for cell-based assays?

- Methodological Answer :

- Standardize pre-treatment steps (e.g., sonication for solubility enhancement).

- Quantify peptide content via amino acid analysis and adjust concentrations using UV-Vis spectroscopy.

- Include internal controls (e.g., reference standards with known IC50 values) to normalize inter-assay variability .

Q. How should researchers formulate hypotheses about this compound’s mechanism of action in hypertension models?

- Methodological Answer :

- Use PICO framework: Population (e.g., hypertensive rat models), Intervention (dose-dependent hydrobromide administration), Comparison (amlodipine besylate), Outcome (blood pressure reduction).

- Validate calcium channel blockade via patch-clamp electrophysiology and correlate with transcriptomic profiling (RNA-seq) of vascular smooth muscle cells .

Q. What criteria distinguish robust research questions on this compound from poorly constructed ones?

- Methodological Answer :

- Apply the "FINER" test: Ensure questions are Feasible (e.g., accessible lab resources), Novel (address gaps in salt-form pharmacokinetics), and Relevant (therapeutic implications for resistant hypertension).

- Avoid vague terms like "prove"; instead, frame hypotheses as testable predictions (e.g., "this compound exhibits higher bioavailability than besylate salts due to enhanced solubility") .

Q. Data Interpretation & Reproducibility

Q. How can conflicting results about this compound’s stability under varying pH conditions be resolved?

- Methodological Answer :

- Replicate studies using standardized buffers (e.g., USP pH 1.2–6.8) and controlled temperature/humidity.

- Apply Arrhenius kinetics to extrapolate shelf-life and validate via accelerated stability testing.

- Disclose raw data and analytical conditions to enable cross-lab comparisons, adhering to FAIR principles .

Q. What steps ensure reproducibility in synthesizing this compound for collaborative studies?

- Methodological Answer :

- Publish detailed synthetic protocols in open-access repositories (e.g., protocols.io ) with step-by-step videos.

- Share characterization data (HPLC chromatograms, NMR spectra) via public databases like ChemSpider.

- Use blockchain-enabled lab notebooks to timestamp experimental modifications .

属性

CAS 编号 |

865430-78-0 |

|---|---|

分子式 |

C20H26BrClN2O5 |

分子量 |

489.8 g/mol |

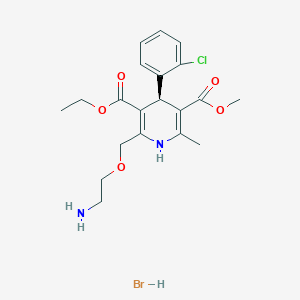

IUPAC 名称 |

3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrobromide |

InChI |

InChI=1S/C20H25ClN2O5.BrH/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;/h5-8,17,23H,4,9-11,22H2,1-3H3;1H/t17-;/m0./s1 |

InChI 键 |

RVCDRXDQZIUQJA-LMOVPXPDSA-N |

SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |

手性 SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |

规范 SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.Br |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amlodipine hydrobromide, (S)-; Levamlodipine hydrobromide; Levamlodipine HBr |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。